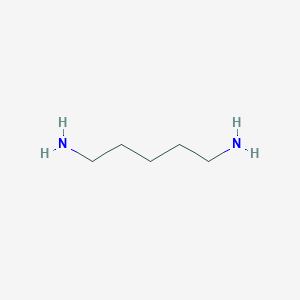Identification of hypoxic macrophages in glioblastoma with therapeutic potential for vasculature normalization
- Cancer Cell 42, no. 5 (2024): 815-832.
- Wang, Wenying, Tianran Li, Yue Cheng, Fei Li, Shuhong Qi, Min Mao, Jingjing Wu et al.
Abstract
Monocyte-derived tumor-associated macrophages (Mo-TAMs) intensively infiltrate diffuse gliomas with remarkable heterogeneity. Using single-cell transcriptomics, we chart a spatially resolved transcriptional landscape of Mo-TAMs across 51 patients with isocitrate dehydrogenase (IDH)-wild-type glioblastomas or IDH-mutant gliomas. We characterize a Mo-TAM subset that is localized to the peri-necrotic niche and skewed by hypoxic niche cues to acquire a hypoxia response signature. Hypoxia-TAM destabilizes endothelial adherens junctions by activating adrenomedullin paracrine signaling, thereby stimulating a hyperpermeable neovasculature that hampers drug delivery in glioblastoma xenografts. Accordingly, genetic ablation or pharmacological blockade of adrenomedullin produced by Hypoxia-TAM restores vascular integrity, improves intratumoral concentration of the anti-tumor agent dabrafenib, and achieves combinatorial therapeutic benefits. Increased proportion of Hypoxia-TAM or adrenomedullin expression is predictive of tumor vessel hyperpermeability and a worse prognosis of glioblastoma. Our findings highlight Mo-TAM diversity and spatial niche-steered Mo-TAM reprogramming in diffuse gliomas and indicate potential therapeutics targeting Hypoxia-TAM to normalize tumor vasculature.
| Name | Cadaverine |
|---|---|
| Cat. No. | B124047 |
| CAS No. | 462-94-2 |
| Formula | C5H14N2 |
| M. Wt | 102.18 g/mol |
| IUPAC Name | pentane-1,5-diamine |
| InChI Key | VHRGRCVQAFMJIZ-UHFFFAOYSA-N |
| SMILES | C(CCN)CCN |
| PubChem CID | 273 |

